molecular formula C14H14BrNO3 B3059047 tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate CAS No. 93862-70-5

tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate

Cat. No. B3059047
CAS RN: 93862-70-5
M. Wt: 324.17 g/mol
InChI Key: WDXGCKWHPVRYGA-UHFFFAOYSA-N
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Patent
US07964649B2

Procedure details

6-Bromoindole-3-carboxaldehyde, 23 (5.0 g, 22.3 mmol) is dissolved in methylene chloride (40 mL), then cooled to 0° C. and tert-butylchloroformate (3.40 g, 25.0 mmol) and triethyl amine (2.50 g, 25.0 mmol) are added over 5 minutes. The reaction is maintained at reflux, under inert atmosphere for 3 hours. The reaction is cooled, filtered and the solvent removed in vacuo. The residue composed primarily of compound 24 is used in the Example 18 without purification. (See, e.g., G. Wille and W. Steglich, Synthesis, 2001, 759-762 for a related procedure.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
23
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[O:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[C:13]([O:17][C:18](Cl)=[O:19])([CH3:16])([CH3:15])[CH3:14].C(N(CC)CC)C>C(Cl)Cl>[C:13]([O:17][C:18]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:10]=2)[C:6]([CH:11]=[O:12])=[CH:7]1)=[O:19])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(=CNC2=C1)C=O
Name
23
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under inert atmosphere for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
is used in the Example 18 without purification
CUSTOM
Type
CUSTOM
Details
Steglich, Synthesis, 2001, 759-762 for a related procedure

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=CC=C(C=C12)Br)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.